molecular formula C7H6ClF3N2O B11882973 3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine CAS No. 1346691-34-6

3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine

Cat. No.: B11882973
CAS No.: 1346691-34-6
M. Wt: 226.58 g/mol
InChI Key: HBIHLLUKLCLKNG-UHFFFAOYSA-N
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Description

3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine is a versatile chemical building block designed for research and development in agrochemistry and pharmaceutical science. Its molecular structure, which incorporates both a chlorine atom and a 3,3,3-trifluoropropoxy side chain on a pyridazine ring, is engineered to impart unique physicochemical properties that are highly sought after in modern compound design. The primary research value of this compound lies in its potential as a key intermediate for the synthesis of more complex, active molecules. The presence of the chlorine atom offers a reactive site for further functionalization via cross-coupling reactions or nucleophilic substitutions, allowing researchers to diversify molecular structures efficiently. The 3,3,3-trifluoropropoxy group is of particular interest; the incorporation of fluorine atoms is a well-established strategy in medicinal and agrochemical chemistry to fine-tune critical properties of a lead compound. This can lead to enhanced biological activity , improved metabolic stability , and better cell membrane permeability . Potential Applications: • Agrochemical Research: This compound serves as a critical precursor in the exploration of new pesticides, insecticides, and herbicides. Analogous trifluoromethylpyridine derivatives are foundational in numerous commercial agrochemicals, where they contribute to controlling weeds, insects, and fungal diseases . • Pharmaceutical Research: It can be utilized as a synthon in constructing novel active pharmaceutical ingredients (APIs). Fluorinated pyridazines and pyridines are investigated for their antitumor, antimicrobial, and antiviral properties, with several candidates in clinical trials . • Chemical Biology & Material Science: Researchers may employ this compound as a probe to study biochemical interactions or as a monomer in the synthesis of fluorinated polymers with specialized characteristics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346691-34-6

Molecular Formula

C7H6ClF3N2O

Molecular Weight

226.58 g/mol

IUPAC Name

3-chloro-5-(3,3,3-trifluoropropoxy)pyridazine

InChI

InChI=1S/C7H6ClF3N2O/c8-6-3-5(4-12-13-6)14-2-1-7(9,10)11/h3-4H,1-2H2

InChI Key

HBIHLLUKLCLKNG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1Cl)OCCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine typically involves the reaction of 3,3,3-trifluoropropanol with 3,5-dichloropyridazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a pyridazine ring substituted with a chlorine atom and a trifluoropropoxy group. Its molecular formula is C10_{10}H8_{8}ClF3_3N2_2O, with a molecular weight of approximately 232.6 g/mol. The trifluoropropoxy group enhances the electronic and steric properties of the molecule, making it suitable for diverse chemical reactions, particularly nucleophilic substitutions.

Scientific Research Applications

1. Chemistry

  • Synthesis Building Block : 3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through reactions such as Buchwald-Hartwig amination and Suzuki coupling.
  • Functionalization : The compound can undergo functionalization to create derivatives with tailored properties for specific applications in materials science and organic synthesis.

2. Biology

  • Biochemical Probes : The compound is being investigated as a biochemical probe due to its ability to interact with biological targets. Preliminary studies suggest that fluorinated derivatives can enhance binding affinity to enzymes and receptors due to increased hydrophobicity.
  • Metabolic Stability : Research into its interaction with cytochrome P450 enzymes could provide insights into its pharmacokinetic properties, which are vital for drug development.

3. Medicine

  • Therapeutic Potential : There is ongoing research into the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in designing drugs with specific pharmacological properties .
  • Antimicrobial Activity : Studies have indicated that similar compounds exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics .

Antimicrobial Studies

  • A study demonstrated significant inhibitory effects of related compounds against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values reported at 32 µg/mL for E. coli and 16 µg/mL for S. aureus. These findings highlight the potential application of this compound in combating bacterial infections .

Cytotoxicity Assays

  • In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds similar to this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment, suggesting potential anticancer activity .

Summary of Applications

Application AreaDescription
ChemistryUsed as a building block for synthesizing complex organic molecules; functionalization through nucleophilic substitution reactions.
BiologyInvestigated as a biochemical probe; studies on metabolic stability and enzyme interactions.
MedicineExplored for therapeutic potential; antimicrobial activity against pathogenic bacteria; cytotoxic effects on cancer cell lines.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoropropoxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The chloro group can participate in electrophilic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Classification of Pyridazine Derivatives

Pyridazine derivatives are classified based on substituents at positions 3 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents (Position 5) Molecular Weight (g/mol) Key Properties/Applications References
3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine C₈H₆ClF₃N₂O 3,3,3-Trifluoropropoxy 262.59 Protease inhibitor precursor
3-Chloro-5-(1-pyrrolidinyl)pyridazine C₈H₁₀ClN₃ Pyrrolidinyl 183.64 High-purity API intermediate
3-Chloro-5-(4-fluorophenyl)pyridazine C₁₀H₆ClFN₂ 4-Fluorophenyl 208.62 Antimicrobial research (discontinued)
3-Chloro-5-(trifluoromethyl)pyridazine C₅H₂ClF₃N₂ Trifluoromethyl 196.53 Chemokine receptor modulation
3-Chloro-5-(3-methoxyphenyl)pyridazine C₁₁H₉ClN₂O 3-Methoxyphenyl 220.65 Synthetic intermediate

Substituent Impact on Properties

A. Alkoxy Substituents (3,3,3-Trifluoropropoxy)
  • Lipophilicity: The trifluoropropoxy group enhances lipophilicity compared to non-fluorinated alkoxy groups, improving membrane permeability in drug candidates .
  • Synthetic Yield : 62% yield achieved using brominated intermediates and potassium carbonate , higher than analogs like 5-chloro-6-phenylpyridazin-3(2H)-one derivatives (yields ~32–66%) .
B. Heterocyclic Substituents (Pyrrolidinyl)
  • Bioavailability : Pyrrolidinyl-substituted derivatives exhibit improved solubility and bioavailability, making them preferred intermediates in API synthesis .
  • Activity: Antimicrobial studies show saturated heterocycles (e.g., pyrrolidinyl) enhance activity against Pseudomonas aeruginosa and Candida albicans .
C. Aryl Substituents (4-Fluorophenyl, 3-Methoxyphenyl)
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine) increase electrophilicity, aiding nucleophilic substitution reactions .
  • Antimicrobial Selectivity : Aryl-substituted pyridazines show selectivity for Gram-positive bacteria (Staphylococcus aureus) .
D. Trifluoromethyl Substituents
  • Metabolic Stability : The trifluoromethyl group enhances metabolic stability and binding affinity in chemokine receptor modulators .
  • Synthetic Complexity : Requires specialized reagents (e.g., 3-chloro-5-(trifluoromethyl)pyridazine) for coupling reactions .

Biological Activity

3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine is a pyridazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a chlorine atom and a trifluoropropoxy group. The presence of these substituents may influence its lipophilicity and interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The trifluoropropoxy group enhances membrane permeability, potentially allowing the compound to enter cells more readily.

Potential Targets

  • Enzymatic Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, derivatives of pyridazines have demonstrated significant inhibitory activity against CDK2, suggesting that this compound may exhibit similar properties .
  • Apoptosis Induction : Studies on related pyridazine compounds indicate that they can induce apoptosis in cancer cell lines by altering cell cycle progression and promoting programmed cell death .

Anticancer Activity

Research has indicated that pyridazine derivatives possess notable anticancer properties. For instance, compounds structurally similar to this compound have been evaluated against various human cancer cell lines:

CompoundCell LineIC50 (nM)Mechanism
11lT-47D13.7CDK2 Inhibition
11mMDA-MB-23120.1Apoptosis Induction

These findings suggest that this compound may also exhibit similar anticancer effects.

Antimicrobial Activity

Pyridazine derivatives have shown promise as antimicrobial agents. For example, certain derivatives demonstrated significant activity against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of various pyridazine derivatives found that several compounds significantly inhibited the growth of breast cancer cell lines (T-47D and MDA-MB-231), with some inducing apoptosis through increased Annexin V positivity in flow cytometric analysis .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of pyridazine derivatives in treating bacterial infections. Compounds exhibiting strong antibacterial activity were tested for their ability to reduce bacterial load in infected tissues, showing promising results comparable to standard antibiotics .

Q & A

Basic: What are the recommended synthetic routes for preparing 3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic aromatic substitution. React 3-chloro-5-hydroxypyridazine with 1,1,1-trifluoro-3-iodopropane in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours. Key parameters include:

  • Stoichiometry: 1:1.2 molar ratio of pyridazine to alkylating agent.
  • Temperature: Maintain 100°C to accelerate substitution while minimizing side reactions.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity.
    Yield optimization requires anhydrous conditions to prevent hydrolysis of the trifluoropropoxy group. Monitor reaction progress via TLC (Rf 0.3 in 1:1 hexane/ethyl acetate) .

Advanced: How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

Answer: Systematically analyze variables:

  • Assay conditions: Compare exposure times (e.g., 24h vs. 48h in MTT assays) and cell lines (e.g., HEK293 vs. HeLa).
  • Purity verification: Use HPLC (C18 column, 220 nm detection) to confirm ≥98% purity and rule out impurities as confounding factors.
  • Orthogonal validation: Pair cell viability assays with fluorescence-based apoptosis assays (e.g., Annexin V/PI staining).
    Structural validation via single-crystal X-ray diffraction (e.g., as in ) ensures compound integrity. Cross-reference metabolic stability studies using human liver microsomes to identify degradation products .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer: Use:

  • ¹H/¹³C NMR (DMSO-d₆): Pyridazine protons appear at δ 8.5–9.5 ppm; trifluoropropoxy –CF₃ is confirmed via ¹⁹F NMR (δ -60 to -70 ppm).
  • FT-IR: Identify C-O-C stretching (1250–1050 cm⁻¹) and C-Cl (750–550 cm⁻¹).
  • High-resolution MS (ESI+): Molecular ion [M+H]⁺ at m/z 301.02 (calculated).
  • Elemental analysis: Confirm C, H, N within ±0.4% of theoretical values .

Advanced: How can regioselectivity in electrophilic substitutions on the pyridazine ring be optimized?

Answer: Leverage directing effects:

  • Chlorine at position 3 directs electrophiles to position 6 (para).
  • Temporary blocking groups: Introduce –NO₂ at position 4 via nitration (HNO₃/H₂SO₄) to prevent undesired substitution.
  • Computational modeling: DFT (B3LYP/6-31G*) predicts electron density distribution. Validate with bromination (N-bromosuccinimide in CCl₄), achieving >90% regioselectivity at position 6. Monitor via LC-MS for intermediate tracking .

Basic: What stability protocols are recommended for long-term storage of this compound?

Answer:

  • Storage: -20°C under argon in amber glass vials.
  • Degradation monitoring: Monthly HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) detects hydrolyzed products (e.g., 3-chloro-5-hydroxypyridazine).
  • Moisture control: Karl Fischer titration ensures H₂O <0.1%.
  • Crystallinity: Melting point consistency (Δmp <2°C) confirms stability .

Advanced: What computational methods predict the pharmacokinetic behavior of this compound?

Answer:

  • ADME prediction: SwissADME estimates logP (~2.8) and bioavailability (Lipinski rule compliance).
  • Metabolic pathways: MetaSite predicts O-dealkylation as the primary Phase I pathway.
  • Validation: Microsomal assays (human liver microsomes + NADPH) with LC-HRMS identify trifluoroacetic acid as a major metabolite.
  • Plasma protein binding: Use equilibrium dialysis to measure >90% binding, explaining prolonged half-life .

Basic: What purity thresholds define research-grade this compound?

Answer:

  • HPLC: ≥98% purity (retention time 12.3 min, 0.1% TFA in H₂O/MeCN gradient).
  • Residual solvents: <500 ppm DMF/CH₂Cl₂ via GC-MS.
  • Elemental analysis: C (42.1%), H (2.5%), N (9.3%) within ±0.4% deviation.
  • Chiral purity: Not applicable (achiral compound) .

Advanced: Why do catalytic activities vary in Suzuki-Miyaura couplings using this compound, and how can they be optimized?

Answer:

  • Ligand effects: XPhos outperforms SPhos by stabilizing Pd(0) intermediates.
  • Base selection: Cs₂CO₃ enhances reactivity in electron-deficient systems vs. K₂CO₃.
  • Mechanistic insight: In situ EXAFS reveals Pd cluster formation with XPhos, reducing turnover. Optimize with:
    • 5 mol% Pd(OAc)₂, XPhos, Cs₂CO₃.
    • THF/H₂O (4:1) at 80°C.
  • Yield: >80% coupling efficiency with aryl boronic acids .

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